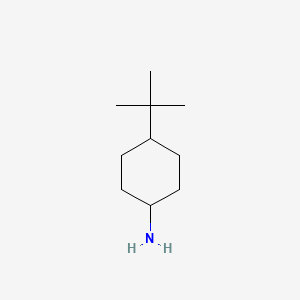

4-tert-Butylcyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10399. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNLXETYTAAURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202320, DTXSID901267492 | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-88-4, 2163-34-0 | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Trajectories of Alicyclic Amines

Alicyclic amines, which are organic compounds containing both an aliphatic ring and an amine functional group, are pivotal in various fields of chemical research and industry. najah.edu Their structural motifs are prevalent in a wide array of bioactive natural products and synthetic pharmaceuticals. nsf.gov Consequently, the development of methods for their synthesis and functionalization is a significant focus of modern organic chemistry. nsf.govbohrium.com

Research into alicyclic amines has been extensive, covering their use as synthetic intermediates for a diverse range of products including pharmaceuticals, insecticides, fungicides, and herbicides. najah.edu They also find application as local anesthetics, antiseptics, polymers, dyes, corrosion inhibitors, and rubber accelerators. najah.edu The functionalization of C–H bonds in alicyclic amines is a particularly active area of research, as it offers a direct route to complex molecular architectures. nsf.govbohrium.com However, many existing methods are limited and often require protecting groups for the amine, which can complicate synthetic routes. nsf.govnih.gov

Historical Context of 4 Tert Butylcyclohexylamine Investigations

The study of 4-tert-butylcyclohexylamine has a notable history, particularly in the field of conformational analysis. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, making it an excellent model system for studying the stereochemical outcomes of reactions. Early investigations into the deamination of cis- and trans-4-tert-butylcyclohexylamine with nitrous acid, for instance, revealed significant differences in reactivity and product distribution based on the orientation of the amino group. spcmc.ac.inscience.org.au

The synthesis of this compound and its derivatives has been explored through various methods, including the reduction of 4-tert-butylcyclohexanone (B146137). cgiqtectijuana.mx Its use as a building block in organic synthesis has been long-standing, contributing to the preparation of more complex molecules and the study of stereochemistry.

Current Research Landscape and Future Directions for 4 Tert Butylcyclohexylamine

Established Synthetic Pathways for this compound

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, can be achieved through several established chemical routes. lookchem.com These methods primarily involve the introduction of an amine group onto a pre-existing 4-tert-butylcyclohexane scaffold.

Amination Reactions in this compound Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound. This process typically starts from 4-tert-butylcyclohexanone (B146137), which undergoes a reaction with ammonia (B1221849) to form an intermediate imine or enamine. This intermediate is then reduced to the final amine product. google.com The reaction is a standard method for preparing amine compounds from carbonyl compounds. google.com

Another significant amination strategy involves the direct amination of phenols. For instance, nickel-catalyzed reductive amination of phenols using ammonia can produce the corresponding cyclohexylamines. rsc.org The reaction pathway is believed to proceed through the hydrogenation of the phenol (B47542) to cyclohexanol, which then undergoes tautomerization to cyclohexanone (B45756). The cyclohexanone subsequently reacts with ammonia to form a cyclohexanimine, which is finally hydrogenated to yield cyclohexylamine (B46788). csic.es

The following table summarizes key aspects of amination reactions for synthesizing this compound.

| Starting Material | Reagent | Key Transformation | Reference |

| 4-tert-Butylcyclohexanone | Ammonia, Reducing Agent | Reductive Amination | google.com |

| Phenol | Ammonia, Hydrogen, Catalyst | Catalytic Reductive Amination | rsc.orgcsic.es |

Catalytic Routes to this compound

Catalysis is integral to the efficient synthesis of this compound, particularly in hydrogenation and amination reactions. A variety of heterogeneous catalysts are employed to facilitate these transformations, offering advantages in terms of product selectivity and process efficiency. ntnu.no

In the reductive amination of 4-tert-butylcyclohexanone, catalysts such as Raney Ni, Raney Co, Pd/activated carbon, and Pt/activated carbon are commonly used. google.com Rhodium catalysts have also been shown to be effective, yielding high diastereoselectivity. google.com For instance, the hydrogenation of 4-tert-butylaniline (B146146) over a 2.5% Rh/SiO2 catalyst is a viable method for producing both cis and trans isomers of this compound. ntnu.no

Nickel-based catalysts have demonstrated utility in the direct conversion of phenols to primary cyclohexylamines. lookchem.comrsc.org Studies have shown that a 5 wt% Ni on an alumina (B75360) support can effectively catalyze the amination of phenol to cyclohexylamine in the presence of hydrogen and ammonia. rsc.org The choice of catalyst support, such as Al2O3, ZrO2, or SiO2-Al2O3, can significantly influence the catalyst's activity and selectivity. rsc.org

The table below highlights various catalysts used in the synthesis of this compound.

| Catalyst | Starting Material | Reaction Type | Reference |

| Rhodium (Rh) on Silica (SiO2) | 4-tert-Butylaniline | Hydrogenation | ntnu.no |

| Rhodium (Rh) or Palladium (Pd) | 4-tert-Butylcyclohexanone | Reductive Amination | google.com |

| Raney Nickel (Ni) | 4-tert-Butylcyclohexanone | Reductive Amination | google.com |

| Nickel (Ni) on Alumina (Al2O3) | Phenol | Reductive Amination | rsc.org |

Alternative Approaches in this compound Synthesis

Beyond direct amination and catalytic hydrogenation of aniline (B41778) derivatives, other synthetic strategies exist. One such method involves the condensation of 4-t-butylcyclohexanone with anilines, such as aniline or p-anisidine, to form anils. Subsequent reduction of these anils, for example with sodium borohydride, yields N-aryl-4-t-butylcyclohexylamines. rsc.org

Another approach begins with 4-tert-butylbenzoic acid. This starting material can be catalytically hydrogenated to produce trans-4-tert-butylcyclohexanecarboxylic acid, which can then be further derivatized to the target amine. While this is a multi-step process, it offers an alternative pathway to the desired compound.

Synthesis of Stereoisomerically Pure this compound Forms

The synthesis of stereoisomerically pure forms of this compound is of significant interest, as the biological and chemical properties of the cis and trans isomers can differ. The stereochemical outcome of the synthesis is often highly dependent on the chosen synthetic route and reaction conditions.

The liquid phase hydrogenation of 4-tert-butylaniline over a rhodium-on-silica catalyst produces a mixture of cis and trans isomers. ntnu.no The ratio of these isomers can be influenced by factors such as the reaction temperature and the solvent used. For example, using methanol (B129727) as a solvent can favor the formation of the cis isomer. ntnu.no In the reductive amination of 4-tert-butylcyclohexanone, the use of a rhodium catalyst can lead to a high diastereoselectivity, with a cis:trans ratio of up to 90:10. google.com When the intermediate imine is subjected to hydrogenation with a heterogeneous catalyst or reduction with a boron reactant, the selectivity for the cis isomer can be even higher, reaching up to 99:1. google.com

Classical separation techniques can be employed to obtain the individual isomers in substantially pure form from a mixture. google.com Furthermore, the distinct conformations of the cis and trans isomers, particularly the orientation of the amino group, have been studied. In trans-4-t-butylcyclohexylamine, an equilibrium exists between gauche and anti conformers, whereas in the cis isomer, the symmetric form is more stable. modgraph.co.uk

Design and Synthesis of Functionalized this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide range of functionalized derivatives. lookchem.com These derivatives are often explored for their potential applications in medicinal chemistry and materials science.

A common derivatization strategy is the formation of amides. For example, N-(4-tert-butylcyclohexyl)benzamide can be synthesized by coupling this compound with benzoyl derivatives like benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. Alternatively, coupling reagents like HATU can be used to facilitate the amide bond formation with benzoic acid.

N-Alkylation and N-Derivatization of this compound

N-alkylation and other N-derivatization reactions expand the chemical space accessible from this compound, leading to compounds with modified properties. A novel method for N-alkylation involves the use of ethers as alkylating agents over a γ-Al2O3 catalyst. This approach has been used to prepare compounds such as N-tert-butylcyclohexylamine. researchgate.net

The Leuckart reductive alkylation method, using formaldehyde (B43269) in the presence of formic acid, is another route to prepare N,N-dimethylated derivatives. modgraph.co.uk Furthermore, the reaction of this compound with various reagents can lead to a diverse array of derivatives. For instance, it has been used in the synthesis of triosmium nitrite (B80452) clusters. rsc.org

The following table lists examples of N-derivatization reactions of this compound.

| Reagent | Product Type | Reaction Condition | Reference |

| Benzoyl chloride | N-acylated derivative | Base (e.g., triethylamine) | |

| Ethers (e.g., methyl tert-butyl ether) | N-alkylated derivative | γ-Al2O3 catalyst, 260–320°C | researchgate.net |

| Formaldehyde, Formic Acid | N,N-dimethylated derivative | Leuckart reductive alkylation | modgraph.co.uk |

Cycloaddition and Condensation Reactions Involving this compound

This compound serves as a versatile building block in organic synthesis, participating in a variety of cycloaddition and condensation reactions to form complex molecular architectures. Its bulky tert-butyl group often provides a high degree of stereochemical control in these transformations.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While direct examples of [4+2] cycloadditions using this compound as the primary amine are not extensively documented in the provided research, the reactivity of similar amine structures in such reactions provides valuable insight. For instance, visible-light-enabled photoredox catalysis has been utilized for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, yielding highly functionalized cyclohexylamine derivatives. rsc.orgnih.gov This method demonstrates the potential for creating complex cyclohexylamine structures through cycloaddition pathways. rsc.orgnih.gov

Another relevant area is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides, often generated from the condensation of an amine and an aldehyde (like isatin (B1672199) and proline), can undergo dimerization, which is a type of [3+3]-cycloaddition, to produce complex dispiro-oxindole derivatives. rsc.org Although not directly involving this compound, this highlights a cycloaddition pathway where amine-derived intermediates play a crucial role.

In a rearrangement reaction with stereochemical implications, trans-4-tert-butylcyclohexylamine has been shown to yield trans-3-tert-butylcyclopentylmethyl derivatives, defining the conformational requirements of the reaction. researchgate.net

Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental transformations for this compound.

Schiff Base Formation: The primary amine group of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. dergipark.org.trscispace.com This reaction is a cornerstone of its derivatization. For example, it has been condensed with (±)-gossypol to yield the corresponding bis-(4-tert-butylcyclohexylimine) Schiff base. doi.org These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. scispace.com

Ugi Four-Component Reaction (U-4CR): this compound can serve as the amine component in the Ugi four-component reaction, a multicomponent reaction that efficiently generates α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. sciepub.comillinois.edu The reaction proceeds through the formation of an iminium ion from the condensation of the amine and aldehyde, which is then attacked by the isocyanide and subsequently the carboxylate. sciepub.com This one-pot reaction allows for the rapid assembly of complex, peptide-like molecules. nih.gov

Other Condensation Reactions: Beyond simple imine formation, this compound engages in condensation with other carbonyl-containing compounds. It has been reacted with 1,4,5,8-naphthalenetetracarboxylic dianhydride to synthesize N,N'-bis(4-tert-butylcyclohexyl)-1,4,5,8-naphthalenetetracarboxylic diimide. lmaleidykla.lt This type of condensation to form imides is a common strategy for creating functional materials. lmaleidykla.ltemu.edu.tr Additionally, condensation reactions with urea (B33335) have been explored, leading to the formation of carbamyl derivatives. cdnsciencepub.com

Table 1: Examples of Cycloaddition and Rearrangement Reactions

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| trans-4-tert-Butylcyclohexylamine | - | Rearrangement conditions | trans-3-t-Butylcyclopentylmethyl derivatives | researchgate.net |

| Benzocyclobutylamine | α-Substituted vinylketone | Visible-light photoredox catalysis | Functionalized cyclohexylamine derivative | rsc.orgnih.gov |

| Isatin | Proline | Toluene, reflux | Dispiro-oxindole (via azomethine ylide dimerization) | rsc.org |

Table 2: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Ref. |

|---|---|---|---|

| This compound | (±)-Gossypol | Schiff Base | doi.org |

| This compound | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Naphthalene (B1677914) diimide | lmaleidykla.lt |

| This compound | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide (Ugi product) | sciepub.comillinois.edu |

| 4-t-Butylcyclohexanone | Urea | Carbamyl derivative (after hydrogenation) | cdnsciencepub.com |

Conformational Dynamics and Equilibrium of Cyclohexane (B81311) Rings in this compound

The cyclohexane ring in this compound exists predominantly in a chair conformation, which is the most stable arrangement, minimizing both angle strain and torsional strain. The ring can undergo a "ring flip," a process where one chair conformation converts into another. During this flip, axial substituents become equatorial, and equatorial substituents become axial.

However, the large steric bulk of the tert-butyl group creates significant 1,3-diaxial interactions when it is in an axial position. stackexchange.com This high energy penalty means the equilibrium overwhelmingly favors the conformation where the tert-butyl group occupies an equatorial position. This phenomenon is often referred to as conformational "locking," as the ring is almost exclusively found in the state with the equatorial tert-butyl group. stackexchange.com This conformational bias is a cornerstone of its use in stereochemical studies, providing a rigid framework to analyze the effects of other substituents.

Influence of the tert-Butyl Group on Conformational Preference

The tert-butyl group's profound influence on the conformational preference of the cyclohexane ring is one of its most defining characteristics in stereochemical analysis. Due to its large size, a tert-butyl group in an axial position would experience severe steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). stackexchange.com This steric strain makes the axial conformation highly energetically unfavorable.

The energy difference between the equatorial and axial conformers for a tert-butyl group is exceptionally high, estimated to be around 5 kcal/mol. stackexchange.com Consequently, the conformational equilibrium for tert-butylcyclohexane (B1196954) lies almost entirely toward the conformer with the equatorial tert-butyl group, with a ratio of approximately 10,000:1. stackexchange.com This "locking" effect simplifies the conformational analysis of its derivatives, such as this compound, by ensuring the cyclohexane ring predominantly exists in a single, predictable chair conformation. This allows for a more straightforward investigation of the stereochemical and electronic properties of other substituents on the ring. rsc.org

Stereoisomerism in this compound: Cis and Trans Configurations

This compound can exist as two geometric isomers: cis and trans. savemyexams.comlibretexts.org These isomers arise from the different spatial arrangements of the amino group and the tert-butyl group relative to the plane of the cyclohexane ring. savemyexams.comlibretexts.org

In the trans isomer, the amino group and the tert-butyl group are on opposite sides of the ring. Given the strong preference for the tert-butyl group to be equatorial, the amino group in the trans isomer is also forced into an equatorial position.

In the cis isomer, the amino group and the tert-butyl group are on the same side of the ring. With the tert-butyl group occupying the equatorial position, the amino group in the cis isomer must be in an axial position.

This fixed orientation of the amino group in both the cis (axial) and trans (equatorial) isomers makes this compound an excellent substrate for studying the differences in reactivity and properties between axial and equatorial substituents. rsc.orgspcmc.ac.in

The relative stability of the cis and trans isomers of this compound is determined by the conformational energy of the amino group. In the trans isomer, both the tert-butyl and amino groups are in the more stable equatorial positions. In the cis isomer, the tert-butyl group is equatorial, while the amino group is in the less stable axial position. This makes the trans isomer the more stable of the two.

The ratio of cis to trans isomers can be influenced by the synthetic route used for their preparation. asau.ru For instance, the hydrogenation of 4-tert-butylaniline over rhodium/silica catalysts produces a mixture of both cis- and trans-4-tert-butylcyclohexylamine. asau.ru The deamination of both cis- and trans-4-t-butylcyclohexylamine results in a mixture of 4-t-butylcyclohexene and both alcohol isomers, highlighting the influence of the starting configuration on the product distribution. rsc.org Specifically, deamination of the cis and trans amines yields a product ratio of 4-t-butylcyclohexene, cis-4-t-butylcyclohexanol, and trans-4-t-butylcyclohexanol of 77:10:13 and 10:13:77, respectively. rsc.org

An NMR titration method has been utilized to determine the difference in acid dissociation constants (ΔpKa) between the conjugate acids of the two stereoisomers. researchgate.net In a mixture of CD3OD/D2O, the trans stereoisomer was found to be the more basic by a pK unit of 0.121 ± 0.002. researchgate.netacs.org A similar titration in DMSO-d6 also showed the trans isomer to be more basic, with a difference of 0.217 ± 0.003 pK units. researchgate.net

Table 1: Relative Basicity of this compound Isomers

| Solvent | More Basic Isomer | ΔpKa |

|---|---|---|

| CD3OD/D2O (3:1) | trans | 0.121 ± 0.002 |

| DMSO-d6 | trans | 0.217 ± 0.003 |

This table is based on data from an NMR titration study. researchgate.net

Solvent Effects on the Conformational Equilibrium of this compound

While the tert-butyl group largely dictates the ring's conformation, the conformational equilibrium of the amino substituent can be influenced by the solvent. cgiqtectijuana.mx The relative stability of the equatorial versus axial amino group can change depending on the solvent's polarity and its ability to form hydrogen bonds.

A study measuring the relative partition coefficients between aqueous methanol and pentane (B18724) for the stereoisomers of 4-tert-butylcyclohexylamines found that the cis isomer has a larger partition coefficient. cgiqtectijuana.mxacs.org This indicates that the cis isomer is more hydrophobic, while the trans isomer is more hydrophilic. cgiqtectijuana.mx This difference is attributed to the greater hydrophilicity of a cyclohexylamine with an equatorial amino group, which is more accessible for hydrogen bonding with water. cgiqtectijuana.mxacs.org The free energy difference in partitioning (ΔΔG°org→aq) can be as high as 1.4 kcal/mol. cgiqtectijuana.mxacs.org These findings are linked to a solvent dependence of the A-value (a measure of conformational preference) for the amino substituent. cgiqtectijuana.mxacs.org

Theoretical and Computational Approaches to this compound Conformation

Theoretical and computational chemistry provides powerful tools for investigating the conformational landscape of this compound. researchgate.net Methods such as ab initio calculations and density functional theory (DFT) can be used to determine the geometries and relative energies of different conformers. researchgate.netmodgraph.co.uk

For instance, ab initio calculations at the HF/3-21G level have been used to study the rotational isomerism around the C-N bond. researchgate.netmodgraph.co.uk In trans-4-tert-butylcyclohexylamine, the gauche conformer is calculated to be slightly less stable (by 0.3 kcal mol-1) than the trans conformer. modgraph.co.uk However, due to a statistical weight of two, the gauche conformer results in an almost equal population of the two forms (anti:gauche, 45:55). modgraph.co.uk For the cis isomer, the symmetric form is more stable than the gauche conformer by 1.0 kcal mol-1 and is the more populated form (77%). modgraph.co.uk

Computational models can also predict steric and electronic effects, which are valuable in understanding the reactivity and properties of these molecules. These theoretical studies complement experimental data and provide a deeper understanding of the factors governing the stereochemistry and conformational preferences of this compound systems. researchgate.netescholarship.org

Table 2: Calculated Conformational Energies of this compound

| Isomer | Conformer | Relative Energy (kcal mol-1) | Population |

|---|---|---|---|

| trans | anti | 0.0 | 45% |

| trans | gauche | 0.3 | 55% |

| cis | symmetric | 0.0 | 77% |

| cis | gauche | 1.0 | 23% |

Data from ab initio calculations. modgraph.co.uk

Advanced Spectroscopic Characterization of 4 Tert Butylcyclohexylamine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of 4-tert-Butylcyclohexylamine

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of this compound. The presence of the bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation, making this molecule a model system for stereochemical studies.

The conformational rigidity of the 4-tert-butylcyclohexyl framework allows for clear differentiation and quantification of its cis and trans stereoisomers using ¹H NMR spectroscopy. modgraph.co.uknih.gov In the cis isomer, the amino group occupies an equatorial position, forcing the proton on the same carbon (C1) into an axial orientation. Conversely, the trans isomer features an axial amino group and an equatorial C1 proton. dss.go.th This difference in the spatial orientation of the C1 proton results in distinct chemical shifts, which can be readily integrated to determine the relative proportion of each isomer in a mixture. modgraph.co.uk

Ab initio calculations and experimental spectra have been used to assign the ¹H chemical shifts for both isomers. modgraph.co.uknih.gov The axial and equatorial protons at the C1 position exhibit characteristic signals; for instance, early studies identified broad signals at approximately 2.6 ppm (axial H) and 3.5 ppm (equatorial H). dss.go.th

Table 1: Conformations and ¹H NMR Characteristics of this compound Isomers

| Isomer | Conformation of -NH₂ Group | Orientation of C1-H | Characteristic ¹H Chemical Shift (ppm) |

|---|---|---|---|

| cis | Equatorial | Axial | ~2.6 |

| trans | Axial | Equatorial | ~3.5 |

Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.

A specialized NMR titration method has been employed to measure the difference in the acid dissociation constants (ΔpKa) between the conjugate acids of the cis and trans isomers of this compound with high precision. nih.govresearchgate.net This technique involves monitoring the chemical shifts of specific protons (notably the C1 proton) in a mixture of the two stereoisomers as it is titrated with an acid, such as deuterium (B1214612) chloride (DCl). nih.gov

By analyzing the variation in chemical shifts during the titration, the ratio of the acidity constants can be determined accurately. nih.gov Research has shown that the trans stereoisomer is consistently the more basic of the two. nih.govresearchgate.net The magnitude of this difference in basicity is solvent-dependent.

Table 2: Relative Basicity of this compound Stereoisomers Determined by NMR Titration

| Solvent System | Titrant | More Basic Isomer | ΔpKa (trans - cis) | Reference |

|---|---|---|---|---|

| 3:1 (v/v) CD₃OD/D₂O | DCl | trans | 0.121 ± 0.002 | nih.gov |

The thermodynamic parameters governing the difference in basicity between the stereoisomers can be elucidated by conducting NMR titration experiments at various temperatures. nih.govresearchgate.net The temperature dependence of the measured ΔpKa values allows for the calculation of the relative standard enthalpy (ΔΔH°) and standard entropy (ΔΔS°) of ionization for the two isomers. nih.govacs.org This provides deeper insight into the energetic factors that contribute to the observed differences in their acid-base properties.

The NMR method of isotopic perturbation is a highly sensitive technique used to distinguish between symmetric and asymmetric hydrogen bonds by investigating tautomeric equilibria. nih.govescholarship.orgmdpi.com This method has been applied to systems involving this compound to demonstrate its utility. nih.govescholarship.org The principle relies on the fact that isotopic substitution (e.g., replacing hydrogen with deuterium) can perturb an equilibrium between two rapidly converting forms, leading to small but measurable changes in NMR chemical shifts. nih.gov The observation of these isotope shifts provides evidence for an asymmetric potential energy surface for the hydrogen bond, indicating that the proton is not centrally located but rather exists in a rapid exchange between two positions. mdpi.comnih.gov

Elucidation of Thermodynamic Parameters from Temperature-Dependent NMR Studies

Mass Spectrometric Studies of this compound Supramolecular Assemblies

Electrospray ionization mass spectrometry (ESI-MS) has been utilized to investigate the formation of supramolecular assemblies between this compound and trifluoroacetic acid (TFA). nih.gov These studies reveal that primary amines, including this compound, can form high-order, non-covalent clusters with TFA in the gas phase. nih.gov

The stereochemistry of the amine plays a significant role in the nature of the assemblies formed. While the cis isomer of a related compound, 4-tert-butyl-1-phenylcyclohexylamine, forms a highly abundant [M₄TFA₃ + H]⁺ ion (where M is the amine), the trans isomer generates larger cluster ions, with the most abundant being an [M₇TFA₆ + H]⁺ ion. nih.gov Collision-induced dissociation (CID) experiments on these clusters typically show the sequential loss of neutral M·TFA units. nih.gov These findings indicate that steric factors are dominant in the formation of these protonated clusters. nih.gov

Table 3: Examples of Supramolecular Cluster Ions Observed by ESI-MS

| Amine (M) | Acid | Observed Cluster Ion Formula | Reference |

|---|---|---|---|

| Primary Amines | Trifluoroacetic Acid (TFA) | [M₄TFA₃ + H]⁺ | nih.gov |

Infrared (IR) Spectroscopic Profiling of this compound

The infrared (IR) spectrum of this compound provides a characteristic fingerprint based on the vibrational modes of its functional groups. The spectrum is dominated by absorptions corresponding to N-H and C-H bonds. nist.gov As with other primary amines, the N-H stretching region typically shows a doublet, corresponding to the symmetric and asymmetric stretching vibrations.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | nist.gov |

| 2850 - 3000 | C-H Stretch | Alkyl (-CH, -CH₂, -C(CH₃)₃) | nist.gov |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | nist.gov |

| 1000 - 1250 | C-N Stretch | Alkylamine | nist.gov |

Note: Based on the gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database. nist.gov Peak positions and intensities can vary based on the sample phase (gas, liquid, solid).

Reactivity and Reaction Mechanisms of 4 Tert Butylcyclohexylamine

Nucleophilic Reactivity of the Amino Functionality in 4-tert-Butylcyclohexylamine

The primary amino group in this compound is nucleophilic, a characteristic that drives its participation in a variety of chemical transformations. This reactivity stems from the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers. This fundamental property is demonstrated in reactions such as condensations with carbonyl compounds and anhydrides. For instance, this compound undergoes condensation with 1,4,5,8-naphthalene-tetracarboxylic dianhydride to synthesize new dimeric naphthalene (B1677914) diimides. lmaleidykla.ltemu.edu.tr This reaction involves the nucleophilic amine attacking the electrophilic carbonyl carbons of the anhydride (B1165640). lmaleidykla.lt Similarly, the formation of imine or enamine intermediates is a key step in the synthesis of this compound via the reductive amination of 4-tert-butylcyclohexanone (B146137), highlighting the amine's ability to engage in condensation reactions. google.com The nucleophilic character of the amine is also central to N-alkylation reactions, where it can react with alcohols in processes known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.org

Stereoelectronic Control in Reactions of this compound

Stereoelectronic effects are paramount in dictating the reactivity of the stereoisomers of this compound. escholarship.org These effects arise from the geometric constraints imposed by the tert-butyl group, which locks the cyclohexane (B81311) ring and prevents chair-flipping. Consequently, the amino group is held in an equatorial position in the trans isomer and an axial position in the cis isomer. The orientation of the nitrogen's lone pair and the adjacent sigma bonds has a profound influence on reaction pathways. escholarship.orgresearchgate.net For example, elimination reactions are highly favored when the leaving group and a vicinal proton can adopt an anti-periplanar (trans-diaxial) arrangement, a condition that is readily met in the cis isomer but not the trans. spcmc.ac.in This principle of stereoelectronic control is the primary reason for the divergent reaction mechanisms observed between the two isomers in processes like deamination and reactions with tosylate derivatives. escholarship.orgspcmc.ac.in

Specific Reaction Profiles Involving this compound

Reactions with Nitrous Acid: Mechanistic Divergence of Stereoisomers

The deamination of the stereoisomers of this compound with nitrous acid is a classic illustration of stereoelectronic control leading to different products. escholarship.orgspcmc.ac.in

The trans-isomer , with its equatorial amino group, reacts with nitrous acid to form a diazonium salt intermediate. The primary pathway involves nucleophilic substitution with retention of configuration, yielding almost exclusively the equatorial alcohol, trans-4-tert-butylcyclohexanol. spcmc.ac.inlookchem.com This outcome is often explained by an SNi-type mechanism involving a solvated ion pair. spcmc.ac.in However, minor products are also formed, including a small amount of the elimination product, 4-tert-butylcyclohexene, and skeletally rearranged products like trans-3-tert-butylcyclopentylmethyl derivatives. rsc.orgresearchgate.netrsc.org

Conversely, the cis-isomer has an axial amino group. spcmc.ac.in Upon treatment with nitrous acid, the resulting axial diazonium group is perfectly positioned for a trans-diaxial (anti-periplanar) E2 elimination. spcmc.ac.in This stereoelectronically favored pathway leads to the predominant formation of the alkene, 4-tert-butylcyclohexene. spcmc.ac.inrsc.org

The product distribution from these reactions highlights the mechanistic divergence:

| Isomer | Amino Group Orientation | % Elimination (4-tert-butylcyclohexene) | % Substitution (Epimeric Alcohols) | Predominant Substitution Stereochemistry |

|---|---|---|---|---|

| trans-4-tert-Butylcyclohexylamine | Equatorial | 10% | 90% | 86% Retention |

| cis-4-tert-Butylcyclohexylamine | Axial | 77% | 23% | 56% Inversion |

Merged Substitution and Elimination Pathways

The concept of merged substitution and elimination is best illustrated by the reactions of the corresponding 4-tert-butylcyclohexyl tosylates, which serve as excellent models for the reactivity of the amine-derived diazonium salts. When trans-4-tert-butylcyclohexyl tosylate (with an equatorial leaving group) is treated with a strong nucleophile like bromide or thiophenolate, the exclusive product is the alkene, 4-tert-butylcyclohexene. spcmc.ac.in This occurs through a process termed 'merged substitution and elimination'. The reaction begins with an SN2 attack that results in inversion of configuration, producing an intermediate with an axial leaving group. This intermediate then readily undergoes a fast E2 elimination because the leaving group is now in the favored trans-diaxial orientation relative to neighboring protons. spcmc.ac.in In contrast, the cis-isomer, which already possesses an axial tosylate group, undergoes a standard SN2 reaction with inversion of configuration, as the nucleophile can approach from the less hindered equatorial direction. spcmc.ac.in

Condensation Reactions

The nucleophilic amino group of this compound readily participates in condensation reactions with various electrophiles. A notable example is its reaction with 1,4,5,8-naphthalene-tetracarboxylic dianhydride. lmaleidykla.lt In this process, the amine attacks the anhydride to form N1-(4-tert-butylcyclohexyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, an intermediate in the synthesis of novel naphthalene diimide dyes. lmaleidykla.ltemu.edu.tr

Another example involves the condensation of 4-t-butylcyclohexanone with urea (B33335), followed by hydrogenation, to produce 4-t-butylcyclohexyl 2-carbamyl-4-t-butylcyclohexylamine. cdnsciencepub.comresearchgate.net The initial step involves the formation of an enamine or imine intermediate from the ketone and a nitrogen source, a fundamental condensation process. cdnsciencepub.com This type of imine/enamine formation is also the key intermediate step in the synthesis of this compound itself via the reductive amination of 4-tert-butylcyclohexanone. google.com

Kinetics and Thermodynamics of this compound Reactions

The thermodynamics of the protonation of this compound isomers have been precisely studied using NMR titration methods. escholarship.orgresearchgate.net These experiments allow for the highly accurate measurement of the relative acid dissociation constants (pKa) of the conjugate acids of the two stereoisomers. researchgate.net

Studies have shown that the trans isomer, with its equatorial amino group, is consistently the more basic of the two. researchgate.netacs.org This difference in basicity (ΔpKa) has been quantified in different solvent systems. The temperature dependence of the ΔpKa has also been used to evaluate the relative thermodynamic parameters, ΔΔH° and ΔΔS°, providing deeper insight into the factors governing the protonation equilibrium. researchgate.net

| Solvent System | Parameter | Value | More Basic Isomer |

|---|---|---|---|

| CD3OD/D2O (3:1 v/v) | ΔpKa | 0.121 ± 0.002 | trans |

| DMSO-d6 | ΔpKa | 0.217 ± 0.003 | trans |

Supramolecular Chemistry and Molecular Recognition Involving 4 Tert Butylcyclohexylamine

Self-Assembly Phenomena of 4-tert-Butylcyclohexylamine with Counterionsnih.govresearchgate.net

The self-assembly of this compound with acidic counterions, particularly trifluoroacetic acid (TFA), has been a subject of detailed investigation using techniques like electrospray ionization mass spectrometry. nih.govresearchgate.net These studies demonstrate that the amine readily forms supramolecular assemblies, with the nature of these assemblies being heavily influenced by steric factors and the specific structure of the amine. nih.gov

Research has shown that this compound exhibits an extraordinary tendency to form high-order clusters when combined with trifluoroacetic acid (TFA). nih.govresearchgate.netresearchgate.net While many primary amines typically form a stable [M₄TFA₃+H]⁺ cluster, this compound is capable of generating significantly larger supramolecular ions. nih.gov This distinct behavior highlights its special role in the study of amine-acid self-assembly. nih.govresearchgate.net

For instance, in studies comparing various amines, the complexation of this compound stood out. The specific high-order clusters observed demonstrate a unique assembly pattern compared to other primary amines under identical experimental conditions. nih.gov A related compound, the trans isomer of 4-tert-butyl-1-phenylcyclohexylamine, showed an even more pronounced effect, forming cluster ions as large as [M₇TFA₆+H]⁺, where its cis counterpart primarily formed the more typical [M₄TFA₃+H]⁺ ion. nih.gov Density functional theory calculations have suggested that these highly abundant [M₄TFA₃+H]⁺ clusters are macrocyclic structures. nih.gov

| Amine (M) | Observed Cluster Ions [MₙTFAₘ+H]⁺ | Notable Characteristics |

|---|---|---|

| Most Primary Amines | [M₄TFA₃+H]⁺ | Commonly observed, highly abundant macrocyclic structure. |

| This compound | Forms high-order clusters | Exhibits extraordinary complexation behavior. nih.gov |

| cis-4-tert-Butyl-1-phenylcyclohexylamine | [M₄TFA₃+H]⁺ | Behaves similarly to other primary amines. |

| trans-4-tert-Butyl-1-phenylcyclohexylamine | [M₇TFA₆+H]⁺ (largest and most abundant) | Generates higher-order cluster ions due to stereochemistry. |

Steric effects are a dominant force in the formation of protonated clusters between amines and TFA. nih.govresearchgate.net The bulky tert-butyl group on the cyclohexane (B81311) ring of this compound plays a crucial role. This group effectively locks the ring in a stable chair conformation, which in turn dictates the spatial presentation of the amine group for interaction with other molecules.

Conformational analysis of the isomers of this compound provides insight into these steric influences. modgraph.co.uk In trans-4-tert-butylcyclohexylamine, where the amino group is in the equatorial position, the molecule exists in an almost equal population of anti and gauche conformers. modgraph.co.uk Conversely, in the cis isomer, the axial amino group's rotation is more restricted, with the symmetric form being significantly more stable and populated as the gauche conformer would involve a hydrogen atom pointing into the ring. modgraph.co.uk These conformational preferences, driven by steric hindrance, directly impact how the molecules can pack and assemble into larger supramolecular structures. The strong relationship between stereochemistry and the resulting assembly is clearly demonstrated in the different clustering behaviors of the cis and trans isomers of the related 4-tert-butyl-1-phenylcyclohexylamine. nih.gov

Formation of High-Order Amine-Acid Clusters

Host-Guest Interactions Modulated by this compound Derivativesemu.edu.trresearchgate.netrsc.orggoogle.com

Derivatives of this compound serve as important building blocks in the construction of larger molecules designed for host-guest chemistry. The compound's rigid conformational properties and well-defined stereochemistry are leveraged to create specific binding cavities and recognition sites.

For example, this compound has been used in the synthesis of dimeric naphthalene (B1677914) diimide compounds. emu.edu.trresearchgate.net These larger, functionalized molecules are designed to study self-assembly and molecular recognition phenomena. Similarly, the compound is used as a starting material in the synthesis of complex N-substituted glycine (B1666218) derivatives, which are designed to interact with specific biological targets like enzymes. google.com

In a clear demonstration of host-guest chemistry, the related compound N-tert-butylcyclohexylamine has been used as a template to synthesize a 14-metal heterometallic ring. rsc.org In this structure, two protonated amine cations are trapped inside the ring's cavity, held in place by hydrogen bonds to the framework, showcasing the amine's ability to direct the formation of a complex host structure around it. rsc.org

Role of this compound in Hydrogen Bonding Networksrsc.orgbenchchem.commdpi.comescholarship.org

The amine group of this compound is a classic hydrogen bond donor, and this capability is fundamental to its role in supramolecular chemistry. The orientation of this amine group—axial in the cis isomer and equatorial in the trans isomer—profoundly affects its hydrogen bonding ability and basicity. mdpi.comescholarship.org

NMR titration experiments have been used to precisely measure the difference in basicity between the two stereoisomers. acs.orgresearchgate.net These studies consistently find that the trans isomer, with its equatorial amine group, is more basic than the cis isomer. This difference in basicity reflects the varied electronic and steric environments of the axial versus the equatorial positions, which in turn influences the strength of the hydrogen bonds they can form. acs.orgresearchgate.net

| Isomer | Amine Position | Relative Basicity | ΔpKa (trans - cis) | Solvent |

|---|---|---|---|---|

| trans-4-tert-Butylcyclohexylamine | Equatorial | More Basic | 0.121 ± 0.002 | CD₃OD/D₂O |

| cis-4-tert-Butylcyclohexylamine | Axial | Less Basic | ||

| trans-4-tert-Butylcyclohexylamine | Equatorial | More Basic | 0.217 ± 0.003 | DMSO-d₆ |

| cis-4-tert-Butylcyclohexylamine | Axial | Less Basic |

The practical role of this hydrogen bonding is evident in various supramolecular systems. In the templated synthesis of heterometallic rings, N-H···F hydrogen bonds with bond lengths of 2.68 Å were observed to hold the amine guest within the host's cavity. rsc.org Furthermore, derivatives created from this amine are used specifically to study hydrogen-bonding networks, which are critical for designing advanced materials like host-guest systems and metal-organic frameworks.

Applications of 4 Tert Butylcyclohexylamine in Catalysis and Asymmetric Synthesis

4-tert-Butylcyclohexylamine as a Ligand Component in Metal-Catalyzed Reactions

The unique structural characteristics of this compound make it a valuable component in the design of ligands for metal-catalyzed reactions. The presence of the bulky tert-butyl group often imparts specific steric and electronic properties to the resulting metal complexes, influencing their catalytic activity and selectivity.

One area where this compound has been utilized is in the formation of metal-complex composites. For instance, it has been used as a ligand in the synthesis of osmium-based complexes. researchgate.net The reaction of [Os3(µ-H)(CO)10(µ-η2-NO2)] with this compound, among other amines, resulted in the formation of a pair of isomers with the general formula [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2R)], where R includes the 4-tert-butylcyclohexyl group. researchgate.net This demonstrates the ability of this compound to coordinate with transition metal clusters.

Furthermore, the principles of ligand-metal interactions are fundamental to a broad range of catalytic processes. google.com Ligands, which are typically Lewis bases, form coordinate bonds with metal ions, and their structure significantly dictates the properties of the resulting coordination complex. google.com The use of bulky amines like this compound can influence the steric environment around the metal center, which is a key factor in controlling the stereoselectivity of a reaction.

In a different context, though not directly involving this compound, the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions highlights the utility of bulky amines in catalysis. chemrxiv.org In this case, tert-butylamine acts as both a base and a ligand, facilitating C-O and C-N bond-forming reactions. chemrxiv.org This suggests the potential for this compound to play similar dual roles in other catalytic systems.

Chiral Ligand Design for Asymmetric Transformations

The development of chiral ligands is central to the field of asymmetric synthesis, which aims to produce specific stereoisomers of a chiral molecule. wikipedia.org The this compound framework, with its inherent chirality and conformational rigidity due to the tert-butyl group, provides a valuable starting point for the design of such ligands.

While direct examples of chiral ligands derived from this compound for asymmetric transformations are not extensively detailed in the provided context, the principles of chiral ligand design are well-established. C2-symmetric chiral bis(oxazolines) (BOX) are a class of "privileged ligands" that have been successfully employed in a multitude of asymmetric reactions. sigmaaldrich.com These ligands often incorporate bulky substituents, such as tert-butyl groups, to create a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction. sigmaaldrich.com For example, 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] has been used in copper-catalyzed cyclopropanation reactions. sigmaaldrich.com The steric hindrance provided by the tert-butyl group can enhance the selectivity of these transformations. sigmaaldrich.com

The synthesis of tetrasubstituted propargylamines, which are valuable building blocks, has been approached using catalytic multicomponent coupling strategies. researchgate.net In some instances, diastereomerically enriched chiral propargylamines have been synthesized using optically active amines. researchgate.net This highlights a strategy where a chiral amine, potentially one derived from or analogous to this compound, could be employed to induce asymmetry in the final product.

Organocatalysis with this compound Scaffolds

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org The development of chiral organocatalysts has become a major area of research, offering an alternative to metal-based catalysts. wikipedia.org While the direct use of this compound as an organocatalyst is not explicitly detailed, its structural motifs can be incorporated into more complex organocatalytic scaffolds.

The principles of organocatalysis often rely on the formation of transient chiral intermediates, such as iminium or enamine ions, from the reaction of a substrate with a chiral amine catalyst. The steric and electronic properties of the catalyst are crucial for achieving high levels of enantioselectivity. The bulky 4-tert-butylcyclohexyl group is an attractive component for such catalysts due to its ability to create a sterically demanding environment.

The borrowing hydrogen methodology is a powerful strategy in organic synthesis that often utilizes amine-based catalysts. acs.org This process involves the temporary oxidation of an alcohol to a carbonyl compound, which can then undergo a variety of transformations before being reduced back to an alcohol. In some cases, a secondary amine organocatalyst is used to intercept the intermediate aldehyde or ketone, leading to enantioselective bond formation. acs.org The structural features of this compound could be advantageous in designing chiral secondary amine catalysts for such processes.

Biocatalytic Transformations Utilizing this compound

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. This compound and its precursor, 4-tert-butylcyclohexanone (B146137), are key substrates in several biocatalytic transformations, particularly those involving stereoselective reductions and aminations.

The fragrance industry has a significant interest in the stereoisomers of 4-tert-butylcyclohexyl acetate, with the cis-isomer being particularly valued. almacgroup.com This has driven research into biocatalytic routes for the synthesis of the precursor alcohol, cis-4-tert-butylcyclohexanol. The asymmetric reduction of 4-tert-butylcyclohexanone using carbonyl reductase (CRED) enzymes has been shown to be a highly effective method. almacgroup.com Screening of a variety of CRED enzymes revealed that both cis- and trans-isomers of the corresponding alcohol can be produced with high yield and diastereomeric excess. For example, one enzyme yielded the cis-isomer with 100% diastereomeric excess and 100% conversion, while another produced the trans-isomer with 100% diastereomeric excess and 95% conversion. almacgroup.com

Enzymatic Reductive Amination Studies

The direct synthesis of chiral amines from ketones via reductive amination is a highly desirable transformation. Imine reductases (IREDs) are a class of enzymes that have shown great promise for this purpose. manchester.ac.uk The bioamination of 4-tert-butylcyclohexanone has been a subject of study to produce this compound. researchgate.net

Research has focused on engineering the enzyme pocket of IREDs to accommodate bulky substrates like 4-tert-butylcyclohexanone and to control the stereoselectivity of the amination. researchgate.net One study successfully synthesized over 80 different cis/trans and axially chiral 4-substituted cyclohexylamines by engineering an IRED. researchgate.net

Extensive characterization of a large number of IREDs has been performed to understand their substrate scope and activity in reductive aminations. manchester.ac.ukresearchgate.net In these studies, the reductive amination of cyclohexanone (B45756) with various amines was investigated. While this compound itself was not used as the amine nucleophile in these specific examples, the successful amination of the related cyclohexanone highlights the potential of these enzymes for the synthesis of substituted cyclohexylamines. manchester.ac.ukresearchgate.net

The reductive amination of 4-tert-butylcyclohexanone to produce this compound is also a known chemical transformation, often carried out using metal catalysts like rhodium or palladium, which can achieve high diastereoselectivity. google.com The development of enzymatic methods for this reaction is driven by the desire for milder and more sustainable processes.

Role of 4 Tert Butylcyclohexylamine in Medicinal Chemistry and Agrochemical Research

4-tert-Butylcyclohexylamine as a Key Pharmaceutical Intermediate

The molecular structure of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. lookchem.com It serves as a foundational component for creating new drugs, thereby playing a role in the advancement of medical therapies. lookchem.com Its applications range from facilitating the purification of active pharmaceutical ingredients to acting as a scaffold for the development of novel therapeutic agents.

A notable application of this compound is in the manufacturing process of Montelukast sodium salt, a medication used for asthma therapy. google.comlookchem.com In the synthesis of Montelukast, this compound is employed as a resolving agent to purify a key intermediate. google.comipindia.gov.in

Table 1: Key Steps in Montelukast Purification using this compound

| Step | Description | Purpose | Reference |

| 1 | Salt Formation | Crude Montelukast acid is reacted with this compound. | google.com |

| 2 | Crystallization | The resulting amine salt is crystallized from a suitable solvent system. | google.com |

| 3 | Purification | The crystallization process selectively isolates the desired diastereomer, removing impurities. | google.com |

| 4 | Conversion | The purified amine salt is treated to release the pure Montelukast acid, which is then converted to the sodium salt. | patentguru.com |

The chemical structure of this compound serves as a versatile scaffold for creating new molecules with potential therapeutic value. Medicinal chemists modify or "derivatize" the amine group to synthesize a wide array of compounds for biological screening.

One area of investigation involves its use in creating angiogenesis inhibitors. For example, a derivative, 6-O-(4-tert-butylcyclohexylamino)acetyl fumagillol, has been synthesized and studied for its potential to inhibit the formation of new blood vessels, a process implicated in diseases like cancer and rheumatoid arthritis. google.com

In another application, this compound has been used as a reactant in the synthesis of prolyl hydroxylase inhibitors. google.com These inhibitors are being investigated for their potential to treat conditions such as anemia. The synthesis involves coupling the amine with a core acid structure to produce the final active molecule. google.com

Furthermore, the amine can be acylated to form amides, such as N-(4-tert-butylcyclohexyl)benzamide, which are explored for their own biological activities. The lipophilic nature of the tert-butylcyclohexyl group in these derivatives can enhance properties like cell membrane permeability.

Synthesis of Montelukast Sodium Salt using this compound

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a key component in the agrochemical industry, primarily for the production of pesticides. lookchem.comntnu.no Its incorporation into molecules can lead to compounds with potent biological effects against agricultural pests and pathogens. lookchem.com

Research has shown its utility in creating substituted pyrimidines that function as insecticides, acaricides, and fungicides. lookchem.com Additionally, N-alkyl derivatives of this compound are used in the formulation of sterilizing agents for agricultural applications. google.com

The synthesis of novel agrochemicals often starts from the ketone precursor, 4-tert-butylcyclohexanone (B146137). Studies on derivatives from this precursor have yielded compounds with significant pest control properties. For instance, a bromolactone synthesized from 4-tert-butylcyclohexanone, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, has demonstrated attractant properties against the larvae of the lesser mealworm (Alphitobius diaperinus) and antifeedant activity against the peach-potato aphid (Myzus persicae). researchgate.net This same derivative also showed antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. researchgate.net

Table 2: Examples of Agrochemical-related Derivatives

| Precursor/Reactant | Derivative Class/Compound | Application/Activity | Reference |

| This compound | Substituted Pyrimidines | Insecticides, Acaricides, Fungicides | lookchem.com |

| This compound | N-Alkyl Derivatives | Sterilizing Agents | google.com |

| 4-tert-Butylcyclohexanone | 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Insect Attractant, Antifeedant, Antibacterial | researchgate.net |

Structure-Activity Relationships in Bioactive this compound Derivatives

The biological activity of molecules derived from this compound is intrinsically linked to their three-dimensional structure, a concept known as the structure-activity relationship (SAR). The 4-tert-butylcyclohexyl group plays a critical role in defining the efficacy and selectivity of these derivatives.

The most significant features of this group are its bulk, rigidity, and lipophilicity (affinity for fats and oils).

Lipophilicity and Permeability : The large, non-polar tert-butylcyclohexyl moiety significantly increases the lipophilicity of a molecule. This property can enhance the ability of a drug candidate to cross biological membranes, such as the cell wall or the blood-brain barrier, which is often a prerequisite for reaching its molecular target.

Steric Hindrance and Selectivity : The bulkiness of the group provides steric hindrance, which can influence how the molecule binds to a target receptor or enzyme. This can lead to higher selectivity for a specific target over others, potentially reducing off-target side effects. SAR studies of various inhibitors, such as those for the DYRK1A kinase, often show that bulky, rigid groups are crucial for potent and selective binding within the ATP-binding pocket of the enzyme. rsc.org

Stereochemistry : this compound exists as cis and trans isomers, where the amine group is either on the same side or the opposite side of the ring as the tert-butyl group, respectively. This stereochemical difference is critical. For instance, the basicity (a measure of how readily the amine group accepts a proton) of the two isomers differs, with the trans isomer being slightly more basic. researchgate.net Since many drug-receptor interactions involve acid-base chemistry, this difference can significantly impact binding affinity and biological activity. The fixed conformation of the cyclohexane (B81311) ring, locked in place by the bulky tert-butyl group, presents the amine and other substituents in well-defined spatial orientations, which is a key factor in designing molecules to fit precisely into a biological target.

In quantitative structure-activity relationship (QSAR) studies, the steric and hydrophobic properties of substituents are key parameters used to correlate chemical structure with biological activity. frontiersin.orgresearchgate.net The 4-tert-butylcyclohexyl group serves as a valuable component in this context, providing a predictable and rigid scaffold to probe these interactions.

Advanced Computational Studies on 4 Tert Butylcyclohexylamine Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for the structural and energetic analysis of 4-tert-butylcyclohexylamine systems. DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-31++G(d,p), allow for the accurate prediction of molecular geometries and the relative stabilities of different conformers. wu.ac.thresearchgate.net

For this compound, the primary focus of DFT studies has been the energetic difference between its cis and trans isomers. The trans isomer, with the tert-butyl and amino groups in an equatorial-equatorial arrangement, is generally found to be the more stable conformer. DFT calculations can quantify this stability difference. For instance, in trans-4-t-butylcyclohexylamine, the gauche conformer (related by rotation about the C-N bond) is calculated to be only slightly less stable (by 0.3 kcal/mol) than the anti conformer, leading to nearly equal populations of both forms at equilibrium. modgraph.co.uk Conversely, for cis-4-t-butylcyclohexylamine, where the amino group is axial, the symmetric rotamer is significantly more stable (by 1.0 kcal/mol) than the gauche conformer. modgraph.co.uk

DFT calculations are also employed to study the thermodynamics of these systems. By calculating parameters at different temperatures, it has been shown that thermodynamic properties like heat capacity and entropy increase with temperature, providing insights into the compound's thermal and chemical stability. wu.ac.th Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's reactivity and electronic properties. researchgate.netacs.org The calculated structural parameters from DFT often show good agreement with experimental data, validating the accuracy of the computational models. wu.ac.th

| Conformer/Isomer | Computational Method | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| trans-4-t-butylcyclohexylamine (gauche vs. anti) | HF/3-21G & B3LYP/6-311++G(d,p) | gauche is 0.3 kcal/mol less stable | Nearly equal populations of anti (45%) and gauche (55%) forms. modgraph.co.uk |

| cis-4-t-butylcyclohexylamine (symmetric vs. gauche) | HF/3-21G & B3LYP/6-311++G(d,p) | symmetric is 1.0 kcal/mol more stable | Symmetric form is the more populated (77%). modgraph.co.uk |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the interactions of this compound with its environment over time. mdpi.comresearchgate.net These simulations are particularly valuable for understanding how the compound behaves in solution and interacts with biological macromolecules or membranes. uu.nldovepress.com

MD simulations have been used to study the partitioning of charged amines, including this compound, into phospholipid bilayers, which serve as a model for cell membranes. uu.nl These simulations, often combined with quantum chemistry calculations, reveal that the affinity of the molecule for the membrane is strongly influenced by its orientation within the anisotropic membrane structure. uu.nl For cationic amines like protonated this compound, the most favorable position is in the region where phosphate (B84403) anions are most abundant in the phospholipid bilayer. uu.nl

| System Studied | Simulation Goal | Key Insights from MD |

|---|---|---|

| Cationic Amines (including 4-t-Butylcyclohexylamine) in Phospholipid Bilayers | Understand phospholipid-water partitioning. uu.nl | Sorption affinity depends on molecular orientation; favorable positions coincide with phosphate anions. uu.nl |

| General Biomolecule-Ligand Systems | Explore ligand binding and conformational dynamics. mdpi.com | Generates different conformers to explore binding conformations and can reveal autoinhibitory mechanisms. mdpi.com |

| Solvent-Evaporation Systems | Investigate complex formation and stability. dovepress.com | Monitors conformational changes (RMSD) to assess the stability of molecular complexes during the simulation. dovepress.com |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For analogs of this compound, QSAR studies have been instrumental in understanding the structural requirements for specific biological interactions.

A notable application has been in the study of cyclohexylamine (B46788) derivatives as histamine (B1213489) H3 receptor (H3R) inverse agonists. wjbphs.comgrafiati.comresearchgate.net In these studies, a set of derivatives is analyzed, and various molecular descriptors are calculated using software like Dragon. wjbphs.comwjbphs.com These descriptors, which quantify topological, geometrical, and electronic features of the molecules, are then used to build a mathematical model that relates them to the observed biological activity (e.g., binding affinity).

Through techniques like Combinatorial Protocol in Multiple Linear Regression (CP-MLR) and Partial Least Squares (PLS), researchers have identified key descriptors that influence the H3 receptor binding affinity of cyclohexylamine derivatives. wjbphs.comwjbphs.com These studies suggest that properties such as atomic mass, polarizability, van der Waals volume, and the absence of hydrogen bond acceptor atoms are important for optimizing binding affinity. wjbphs.comgrafiati.comwjbphs.com The resulting models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. wjbphs.com The applicability domain of these models is also assessed to ensure that predictions are reliable. researchgate.netwjbphs.com

| Descriptor Category | Specific Descriptor Examples | Influence on Histamine H3 Receptor Binding Affinity |

|---|---|---|

| Atomic Properties | Mass, Electronegativity, Polarizability | Plays a role in optimizing binding affinity. wjbphs.comgrafiati.com |

| Volume/Size | Atomic van der Waals volume | Contributes to the overall activity model. wjbphs.comgrafiati.com |

| Connectivity Indices | Average valence connectivity index chi-5 | Identified as a significant descriptor in CP-MLR analysis. wjbphs.comwjbphs.com |

| Functional Groups | Number of acceptor atoms for H-bonds (N, O, F) | The absence of these functionalities was found to be important. wjbphs.comwjbphs.com |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides powerful methods for predicting spectroscopic data, which can aid in the structural confirmation and analysis of molecules like this compound. Ab initio and semi-empirical methods have been successfully used to predict 1H NMR chemical shifts. modgraph.co.ukresearchgate.net

For cis and trans 4-t-butylcyclohexylamine, methods like the CHARGE model and ab initio Gauge-Invariant Atomic Orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level have been applied. modgraph.co.uk These calculations can predict the chemical shifts of protons in the molecules with a root-mean-square error of approximately 0.1-0.2 ppm, which is a good agreement with experimental data measured in CDCl3 solution. modgraph.co.uk Such predictions are valuable for assigning complex NMR spectra. modgraph.co.ukresearchgate.net NMR titration experiments, which can be analyzed with computational support, have also been used to determine the relative pKa values of the cis and trans isomers with high precision. researchgate.netacs.org

Beyond spectroscopy, computational modeling can predict reaction pathways. For instance, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. escholarship.orgescholarship.org This allows for the investigation of reaction mechanisms, such as the hydrogenation of related aromatic amines to form cyclohexylamines, where computational models can help understand the formation of different stereoisomers. asau.ru By calculating Fukui functions and Mulliken atomic charges, DFT can also predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule, thus explaining its chemical reactivity and selectivity. wu.ac.th

| Parameter | Isomer | Computational Method/Finding | Experimental Finding |

|---|---|---|---|

| 1H NMR Chemical Shifts | cis & trans | Predicted with RMS error of ~0.1-0.2 ppm using GIAO and CHARGE models. modgraph.co.uk | Spectra measured in CDCl3 for model validation. modgraph.co.ukresearchgate.net |

| Relative Basicity (ΔpKa) | trans vs. cis | NMR titration data analysis shows trans isomer is more basic. researchgate.netacs.org | trans is more basic by 0.121 pK units in CD3OD/D2O and 0.217 pK units in DMSO-d6. researchgate.netacs.org |

| Vibrational Frequencies | General | DFT (B3LYP) calculations can predict FT-IR and FT-Raman spectra. wu.ac.th | Experimental spectra are used to compare with scaled calculated frequencies for band assignment. wu.ac.th |

Analytical Methodologies Developed for 4 Tert Butylcyclohexylamine Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the stereoisomers of 4-tert-butylcyclohexylamine and assessing the purity of the compound. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.

Gas chromatography is frequently utilized for purity analysis and to determine the ratio of cis and trans isomers in a sample. vwr.comtcichemicals.com For instance, commercial specifications for this compound (cis- and trans-mixture) often stipulate a purity of ≥96.0% or ≥97.0% as determined by GC. vwr.comtcichemicals.comthermofisher.com In synthetic processes, such as the reductive amination of 4-tert-butylcyclohexanone (B146137), GC is used to monitor the conversion rates and determine the diastereoselectivity of the reaction. google.com The analysis of the related compound, 4-tert-butylcyclohexanol, by GC often employs columns like Carbowax 20M on a Chromosorb W support, indicating suitable stationary phases for separating such substituted cyclohexanes. orgsyn.org For more detailed analysis, GC can be coupled with a mass spectrometer (GC-MS) for definitive product identification. csic.es

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound and related compounds. ambeed.com Reverse-phase (RP) HPLC methods have been developed for structurally similar compounds, which are adaptable for this compound. sielc.com A typical mobile phase for such separations consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.comsielc.com Beyond standard purity checks, specialized HPLC techniques like Immobilized Artificial Membrane (IAM) HPLC have been used to study the phospholipophilicity of various amines, including this compound. uu.nlrsc.org This technique provides insight into the partitioning behavior of the charged amine with phospholipid bilayers. uu.nl Techniques such as thin-layer chromatography (TLC) and HPLC are also essential for monitoring the progress of reactions involving the compound.

Table 1: Summary of Chromatographic Methods for this compound and Related Compounds

| Technique | Application | Key Findings/Conditions | Source(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Commercial purity specification of >97.0% (total isomers). tcichemicals.com | tcichemicals.com |

| Gas Chromatography (GC) | Reaction Monitoring | Used to determine conversion rates and diastereoselectivity in synthesis. google.com | google.com |

| Reverse-Phase HPLC (RP-HPLC) | Separation & Analysis | Mobile phase: Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS). sielc.comsielc.com | sielc.comsielc.com |

| Immobilized Artificial Membrane HPLC (IAM-HPLC) | Physicochemical Characterization | Determines sorption affinity to phospholipids (B1166683) (phospholipophilicity). uu.nlrsc.org | uu.nlrsc.org |

Spectroscopic Quantification Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and differentiation of the this compound isomers.